

Technical Guide: Safe Handling and Application of 2,3-Dibromo-N-methylmaleimide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dibromo-N-methylmaleimide

Cat. No.: B1346648

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and application of **2,3-Dibromo-N-methylmaleimide**, a reagent increasingly utilized in bioconjugation and chemical synthesis. Adherence to strict safety protocols is paramount when working with this compound due to its potential hazards.

Chemical and Physical Properties

2,3-Dibromo-N-methylmaleimide is a solid organic compound with the following key properties:

Property	Value	Reference
Synonyms	3,4-dibromo-1-methyl-1H-pyrrole-2,5-dione, N-Methyl-2,3-dibromomaleimide	[1]
CAS Number	3005-27-4	[1]
Molecular Formula	C5H3Br2NO2	[1]
Molecular Weight	268.89 g/mol	[1]
Appearance	Solid	[1]
Melting Point	120 - 124 °C	[1]
Boiling Point	105 °C (rough estimate)	[1]
Water Solubility	No data available	[1]
Partition Coefficient (log Pow)	1.109	[1]

Safety and Hazard Information

2,3-Dibromo-N-methylmaleimide is classified as harmful if swallowed and causes serious eye irritation.[\[2\]](#) It is essential to handle this compound with appropriate personal protective equipment and in a controlled laboratory environment.

GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Acute toxicity, Oral	4	H302: Harmful if swallowed
Serious eye damage/eye irritation	2	H319: Causes serious eye irritation

Source:[\[2\]](#)

Toxicological Data

Test	Result	Species
LD50 Oral	500.1 mg/kg	Not specified
LD50 Intraperitoneal	62 mg/kg	Mouse

Source:[[1](#)]

Stability and Reactivity

The compound is chemically stable under standard ambient conditions.[[3](#)] However, it is incompatible with strong oxidizing agents.[[4](#)] Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides, and hydrogen bromide gas.[[1](#)]

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling **2,3-Dibromo-N-methylmaleimide**.

Engineering Controls

- Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid dust generation.[[3](#)]

Personal Protective Equipment

PPE	Specification
Eye/Face Protection	Safety glasses with side-shields or goggles.
Skin Protection	Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
Respiratory Protection	NIOSH-approved respirator if dust is generated and engineering controls are insufficient.

Handling Procedures

- Avoid contact with skin, eyes, and clothing.[5]
- Do not breathe dust.[3]
- Wash hands thoroughly after handling.[3]
- Keep away from food and drink.[3]

Storage

- Store in a tightly closed container in a dry and well-ventilated place.[5]

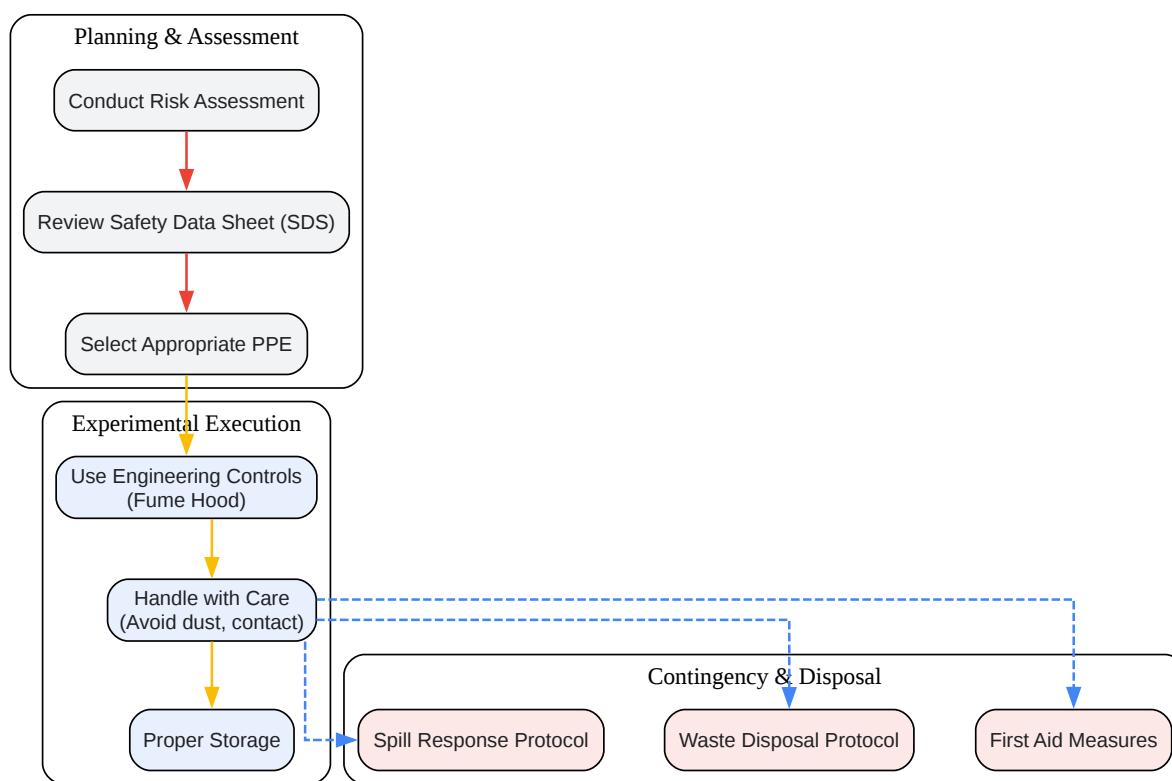
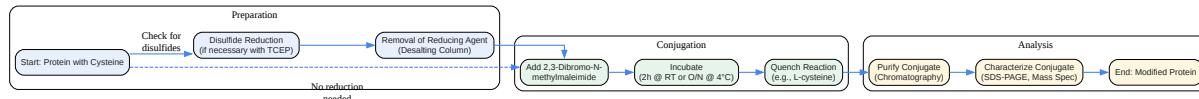
Spill and Waste Disposal

- In case of a spill, avoid generating dust.[3] Collect the spilled material using appropriate tools and place it in a sealed container for disposal.[3]
- Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocol: Cysteine-Specific Protein Modification

2,3-Dibromo-N-methylmaleimide is a valuable reagent for the site-specific modification of cysteine residues in proteins and peptides, often used in bioconjugation to link molecules. The following is a general protocol for such a modification.

Materials



- Protein containing an accessible cysteine residue
- **2,3-Dibromo-N-methylmaleimide**
- Tris(2-carboxyethyl)phosphine (TCEP) solution (for disulfide reduction, if necessary)
- Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)
- Quenching reagent (e.g., L-cysteine or β -mercaptoethanol)
- Desalting column for purification

Procedure

- Protein Preparation: If the target cysteine is in a disulfide bond, reduce the protein by incubating with a 10-50 fold molar excess of TCEP for 30-60 minutes at room temperature.
- Removal of Reducing Agent: Remove the TCEP from the protein solution using a desalting column, exchanging the buffer to the degassed reaction buffer. This step is critical as residual reducing agents will react with the maleimide.
- Conjugation Reaction: Immediately add a 10-20 fold molar excess of a freshly prepared stock solution of **2,3-Dibromo-N-methylmaleimide** (dissolved in a minimal amount of a compatible organic solvent like DMSO or DMF) to the reduced protein solution.
- Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching: Add a quenching reagent to a final concentration of 1-10 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes.
- Purification: Purify the resulting protein conjugate using a desalting column or other suitable chromatography method to remove excess reagents and byproducts.
- Characterization: Analyze the purified conjugate by methods such as SDS-PAGE and mass spectrometry to confirm successful modification.

Experimental Workflow

The following diagram illustrates the key steps in a typical bioconjugation experiment using **2,3-Dibromo-N-methylmaleimide**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: Safe Handling and Application of 2,3-Dibromo-N-methylmaleimide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346648#2-3-dibromo-n-methylmaleimide-safety-data-sheet-and-handling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com